molecular formula C23H28N2O2 B11363933 2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11363933
M. Wt: 364.5 g/mol
InChI Key: MIYFKTIZYGXYTE-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a complex organic compound with a unique structure that includes a benzyloxy group attached to a phenyl ring, and a diazatricyclodecane core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxyphenyl compound.

    Cyclization: The benzyloxyphenyl intermediate is then subjected to cyclization reactions to form the diazatricyclodecane core. This step often requires the use of strong acids or bases and elevated temperatures.

    Functionalization: The final step involves the introduction of the hydroxyl group at the desired position on the diazatricyclodecane core. This can be achieved through various oxidation or substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
  • 2-[4-(Ethoxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Uniqueness

2-[4-(Benzyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

5,7-dimethyl-2-(4-phenylmethoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C23H28N2O2/c1-22-13-24-15-23(2,21(22)26)16-25(14-22)20(24)18-8-10-19(11-9-18)27-12-17-6-4-3-5-7-17/h3-11,20-21,26H,12-16H2,1-2H3

InChI Key

MIYFKTIZYGXYTE-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C

Origin of Product

United States

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